molecular formula C19H20N2O4S B1384909 3-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole CAS No. 1020722-07-9

3-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole

Cat. No. B1384909
CAS RN: 1020722-07-9
M. Wt: 372.4 g/mol
InChI Key: DCKRGRKAIQVCGD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole” would consist of an indole core, with a tert-butoxycarbonylamino group at the 3-position and a phenylsulfonyl group at the 1-position. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, often used to protect amines .


Chemical Reactions Analysis

The reactivity of “3-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole” would likely be influenced by the presence of the Boc group and the phenylsulfonyl group. The Boc group can be removed under acidic conditions, revealing the free amine . The phenylsulfonyl group might also influence the compound’s reactivity.

Scientific Research Applications

Synthetic Organic Chemistry

The tert-butoxycarbonyl (Boc) group in this compound is widely used in synthetic organic chemistry for the protection of amines. The Boc group is stable under a variety of reaction conditions but can be removed under mild acidic conditions . This dual property makes it invaluable for stepwise synthesis in peptide chemistry, where selective deprotection is required.

Medicinal Chemistry

In medicinal chemistry, the phenylsulfonyl group of the compound is of interest due to its potential bioactivity. It’s often used in the design of drug-like molecules, particularly for the development of new therapeutic agents with anti-inflammatory and analgesic properties .

Material Science

The indole moiety of the compound is significant in material science. Indoles are key components in the synthesis of organic semiconductors, which are used in the production of light-emitting diodes (LEDs), solar cells, and transistors .

Environmental Science

The compound’s ability to undergo transformations under various conditions makes it a candidate for environmental remediation studies. For instance, its tert-butoxycarbonyl group can be involved in the development of sustainable processes, such as flow microreactor systems, which are more efficient and have a lower environmental impact compared to traditional batch processes .

Analytical Chemistry

In analytical chemistry, the compound can be used as a standard or reagent in chromatographic methods to quantify or identify other substances. Its unique structure allows for easy detection and quantification, making it a valuable tool in complex mixture analyses .

Biochemistry and Pharmacology

The tert-butoxycarbonylamino group is crucial in biochemistry for the modification of peptides and proteins. It’s used to alter the structure and function of biomolecules, which is essential in understanding biological processes and in the development of pharmaceuticals .

properties

IUPAC Name

tert-butyl N-[1-(benzenesulfonyl)indol-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-19(2,3)25-18(22)20-16-13-21(17-12-8-7-11-15(16)17)26(23,24)14-9-5-4-6-10-14/h4-13H,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKRGRKAIQVCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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